4-Chloro-6-iodo-8-(trifluoromethyl)quinoline is a heterocyclic compound belonging to the quinoline family, characterized by the presence of chlorine, iodine, and trifluoromethyl substituents on its quinoline backbone. This unique combination of groups imparts distinct chemical and physical properties, making it a subject of interest in various research fields, including medicinal chemistry and materials science. The compound is identified by the CAS number 1616500-67-4 and has been explored for its potential biological activities and applications in drug development .
The synthesis of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline typically involves multi-step reactions starting from simpler precursors. One common synthetic route includes:
Optimized reaction conditions, including temperature and pressure control, are essential in industrial production to ensure high yields and purity of the final product.
The molecular structure of 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline can be represented as follows:
The structure features a quinoline ring system with a chlorine atom at the 4-position, an iodine atom at the 6-position, and a trifluoromethyl group at the 8-position. This arrangement influences both the electronic properties and reactivity of the compound .
The trifluoromethyl group enhances lipophilicity, while the halogen atoms contribute to electronic effects that can alter reactivity patterns in chemical reactions. The presence of these substituents also affects solubility and interaction with biological targets .
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline participates in various chemical reactions:
The products formed depend on specific reaction conditions, which can lead to various derivatives of quinoline .
The mechanism of action for 4-Chloro-6-iodo-8-(trifluoromethyl)quinoline involves its interaction with biological molecules. The trifluoromethyl group enhances binding affinity to certain enzymes or receptors, potentially inhibiting their activity or disrupting cellular processes. This interaction is crucial for its explored antibacterial and antiviral properties .
Relevant data indicates that modifications in substituents can significantly affect both solubility and reactivity profiles, which is critical for applications in drug design .
4-Chloro-6-iodo-8-(trifluoromethyl)quinoline has diverse applications across several scientific fields:
Quinoline's bicyclic scaffold—a fusion of benzene and pyridine rings—provides a versatile template for drug design. Its natural occurrence in antimalarial alkaloids (e.g., quinine) laid the groundwork for synthetic derivatives targeting diverse biological pathways. Modern medicinal chemistry exploits this core through strategic substitutions, with halogen atoms (Cl, I) and fluorinated groups (CF₃) proving particularly impactful for optimizing pharmacokinetics and target engagement [1].
Halogenation revolutionized quinoline-based drug development. Chloroquine (4-aminoquinoline) exemplifies this, where its 4-chloro substituent enhanced antimalarial potency by improving DNA intercalation. The 1970s–1990s saw systematic exploration of halogen positioning, revealing that:
Table 1: Key Halogenated/Trifluoromethyl Quinoline Drug Development Milestones
Era | Compound Class | Therapeutic Impact | Structural Innovation |
---|---|---|---|
1940s | 4-Aminoquinolines (e.g., Chloroquine) | First-line antimalarials | 7-Chloro substitution |
1980s | Fluoroquinolones (e.g., Ciprofloxacin) | Broad-spectrum antibiotics | 6-Fluoro, piperazinyl group |
2000s–Present | Trifluoromethylquinolines | Kinase inhibitors, antivirals | 6/8-CF₃; combined halogen/CF₃ motifs |
The synthesis of trifluoromethylquinolines accelerated in the 2010s, driven by advances in trifluoromethylation techniques (e.g., Umemoto's reagent). Compounds like 4-chloro-8-(trifluoromethyl)quinoline (CAS 49713-56-6) became key intermediates for anticancer agents due to their electron-withdrawing properties, which polarize the quinoline ring and facilitate π-stacking in enzyme active sites .
Iodine's incorporation at quinoline 6-position represents a strategic shift from smaller halogens. Its advantages stem from three key properties:
Table 2: Comparative Halogen Effects in 8-(Trifluoromethyl)quinolines
Substituent at C6 | Binding Affinity (Example Target) | Metabolic Stability | Synthetic Versatility |
---|---|---|---|
H | Low (IC₅₀ >1 µM) | Moderate | Limited |
Cl | Moderate (IC₅₀ ~200 nM) | High | Moderate |
I | High (IC₅₀ <50 nM) | High | Exceptional |
In Plasmodium studies, 6-iodo-8-(trifluoromethyl)quinoline derivatives showed 10-fold greater bc1 complex inhibition vs. chloro analogs. This arises from iodine's dual role: strengthening hydrophobic contact with Ile₉₈ residue and serving as a "synthetic handle" for further derivatization [4].
The convergence of 4-chloro, 6-iodo, and 8-trifluoromethyl groups creates a synergistic pharmacophore. This compound (CAS 1616500-67-4) exhibits:
Kinase inhibition (e.g., VEGFR2) linked to antiangiogenic effects in cancer [4].
Unique Physicochemical Properties:
Table 3: Structure-Activity Relationship (SAR) of Key Substituents
Position | Substituent | Role in Bioactivity | Role in Drug Design |
---|---|---|---|
4 | Chloro | Blocks metabolism; directs electrophilic substitution | Enhances plasma half-life |
6 | Iodo | Enables cross-coupling; improves target binding | Facilitates late-stage diversification |
8 | Trifluoromethyl | Increases lipophilicity and membrane permeability | Boosts CNS penetration |
Synthetic routes typically start with 2-trifluoromethylaniline, proceeding through:
Positional isomers like 4-chloro-6-iodo-2-(trifluoromethyl)quinoline (CAS 887350-57-4) exhibit distinct activity profiles, underscoring the criticality of 8-CF₃ placement for optimal target engagement .
CAS No.: 3724-64-9
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7